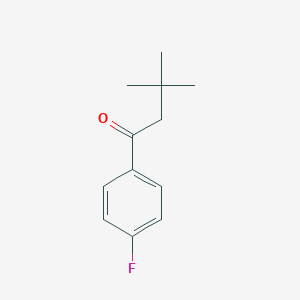

4-(2,4-Dimethylphenyl)-1-butene

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally related to 4-(2,4-Dimethylphenyl)-1-butene often involves complex reactions, including electrooxidative chlorination and phase transfer catalyzed polymerization. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared through electrooxidative double ene-type chlorination, showcasing the versatility of synthetic strategies to obtain structurally complex derivatives (Uneyama et al., 1983). Another approach involved the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol, demonstrating the controllable synthesis of polymers with specific chain ends (Percec & Wang, 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2,4-Dimethylphenyl)-1-butene has been elucidated through various analytical techniques, including X-ray crystallography. Studies have revealed detailed insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding their reactivity and physical properties. For example, the molecular complexes of hydroxy host systems with alcohols provided insights into hydrogen bonding and molecular packing in crystals (Toda et al., 1985).

Aplicaciones Científicas De Investigación

Photogeneration and Reactivity of Aryl Cations :

- Aryl cations can be generated from aromatic halides like 4-chlorophenol and 4-chloroanisole, and these add to π nucleophiles such as 2,3-dimethyl-2-butene, indicating a cationic mechanism in alkene addition. This has implications for the study of aryl cations in organic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).

Reactivity of a Disilyne Compound :

- A study of the reaction of a specific disilyne compound with cis- and trans-butenes produced distinct silacyclobutenes, indicating a stereospecific reaction pathway. Theoretical calculations support a formal [1 + 2] cycloaddition mechanism (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).

Molecular Complexes with Alcohols :

- The structures of molecular complexes involving 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol with ethanol were analyzed, providing insights into hydrogen-bonded rings and molecular interactions in complex systems (Toda, Tanaka, & Mak, 1985).

Catalytic Ethene Dimerization and Alkene Isomerization :

- A study on catalytic ethene dimerization to 1-butene and isomerization of 1-butene to internal olefins revealed the role of co-catalytic additives in enhancing reaction rates. This has implications for industrial applications in olefin production (Escobar, Trofymchuk, Rodriguez, López-Lira, Tapia, Daniliuc, Berke, Nachtigall, Santos, & Rojas, 2015).

Catalytic Conversion for Olefin and Aromatic Production :

- The catalytic conversion of the C4 fraction from fluid catalytic cracking units over FCC equilibrium catalysts was investigated, highlighting the conversion pathways and product yields, which is crucial for the petrochemical industry (Meng, Wang, Zhang, Xu, Liu, Wang, & Guo, 2013).

Mecanismo De Acción

Target of Action

A compound with a similar structure, amitraz, has been found to interact with the alpha-adrenergic receptor and octopamine receptors of the central nervous system . These receptors play a crucial role in the regulation of various physiological processes.

Mode of Action

Based on the similarity to amitraz, it may interact with its targets leading to overexcitation, and consequently paralysis and death in insects . The compound’s interaction with its targets could result in significant changes in the physiological processes regulated by these targets.

Biochemical Pathways

Amitraz, a structurally similar compound, has been found to inhibit monoamine oxidases and prostaglandin synthesis . These enzymes are involved in various biochemical pathways, including neurotransmitter metabolism and inflammation, respectively.

Result of Action

Based on the effects of similar compounds, it may lead to overexcitation at the cellular level, potentially resulting in paralysis and death in insects .

Propiedades

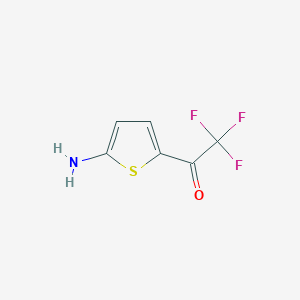

IUPAC Name |

1-but-3-enyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-5-6-12-8-7-10(2)9-11(12)3/h4,7-9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKCABUVGREQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641222 | |

| Record name | 1-(But-3-en-1-yl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dimethylphenyl)-1-butene | |

CAS RN |

190974-78-8 | |

| Record name | 1-(But-3-en-1-yl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)

![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)